molecular formula C24H19NO7 B2768033 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 622797-62-0

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No. B2768033
CAS RN: 622797-62-0
M. Wt: 433.416
InChI Key: UNDCCMRCTLKXLI-OCKHKDLRSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The pyridine ring, benzofuran ring, and benzoate ester group are all planar structures, which could lead to interesting stacking interactions in the solid state .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the presence of the pyridine ring, benzofuran ring, and benzoate ester group suggest that it could participate in a variety of chemical reactions. For example, the pyridine ring could act as a base or nucleophile, the benzofuran ring could undergo electrophilic aromatic substitution, and the benzoate ester group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the pyridine ring could make the compound basic, while the presence of the benzoate ester group could make it susceptible to hydrolysis .

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7/c1-28-20-10-15(11-21(29-2)23(20)30-3)24(27)31-16-6-7-17-18(12-16)32-19(22(17)26)9-14-5-4-8-25-13-14/h4-13H,1-3H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDCCMRCTLKXLI-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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